2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

Description

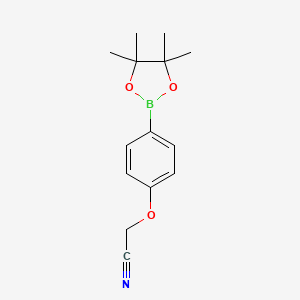

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile is a boronate ester-containing compound with the molecular formula C₁₆H₂₀BNO₃ and a molecular weight of 285.15 g/mol. Its structure features:

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, which enhances stability and utility in Suzuki-Miyaura cross-coupling reactions.

- A phenoxy group at the para position of the phenyl ring.

- An acetonitrile moiety linked via an ether bond, providing electron-withdrawing properties and versatility in further functionalization.

This compound is widely used in organic synthesis, particularly as a precursor for biaryl compounds in pharmaceuticals and materials science .

Properties

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWMNVDETFAUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590378 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475272-13-0 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile is a boron-containing organic compound with potential applications in various fields including medicinal chemistry and material science. Its unique structure allows for interesting interactions within biological systems. This article explores its biological activity based on available research findings.

- Chemical Formula : C13H17BNO3

- Molecular Weight : 235.09 g/mol

- CAS Number : 302348-51-2

The biological activity of this compound is largely attributed to the presence of the dioxaborolane moiety, which has been shown to interact with biological targets through various mechanisms:

- Enzyme Inhibition : The dioxaborolane group can form reversible covalent bonds with nucleophilic residues in enzymes. This property has been exploited in the design of enzyme inhibitors that target specific pathways in cancer and infectious diseases.

- Cellular Uptake : The phenoxyacetonitrile group enhances lipophilicity, facilitating cellular uptake and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds containing the dioxaborolane structure exhibit significant anticancer properties. For instance:

- A study demonstrated that related compounds showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on cell proliferation .

- The compound was tested against MDA-MB-231 (triple-negative breast cancer) cells and exhibited selective toxicity compared to normal cells, suggesting a favorable therapeutic index .

Antiviral Activity

Research has highlighted the potential antiviral properties of similar boron-containing compounds:

- In vitro studies showed that certain derivatives significantly inhibited viral replication in models of influenza A virus infection. The mechanism involved direct interaction with viral proteins .

Case Studies

- Study on Anticancer Efficacy :

- Antiviral Study :

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Model | IC50 Value (µM) | Comments |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.126 | Selective against cancer cells |

| Antiviral | Influenza A Virus | Not specified | Significant reduction in viral load |

| Enzyme Inhibition | Various Enzymes | Nanomolar range | Reversible covalent bond formation |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key analogues, highlighting structural differences and functional impacts:

Reactivity in Cross-Coupling Reactions

- Target Compound : The para-substituted dioxaborolane ensures optimal electronic communication with the acetonitrile group, facilitating efficient Suzuki-Miyaura reactions with aryl halides. Yields typically exceed 85% under standard conditions .

- Meta-Substituted Analogue (): Reduced coupling efficiency (∼70% yield) due to electronic deactivation from the meta-boronate position .

- Fluorinated Derivative (): Fluorine substituents increase electrophilicity of the boronate, achieving >90% yields with electron-rich partners .

Solubility and Physicochemical Properties

- Target Compound : Moderately soluble in THF and DCM; logP = 2.1 (predicts moderate lipophilicity) .

- Methyl-Substituted Analogue (): Lower solubility in polar solvents (logP = 2.8) due to steric bulk .

- Phthalonitrile Derivative (): Higher polarity (logP = 1.5) enhances aqueous solubility for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.